4-methoxy-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide
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Overview
Description
4-methoxy-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide: is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This particular compound features a quinazolinone core with a methoxy group and a benzamide moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under acidic conditions to form 2-aminobenzamide. This intermediate is then cyclized to form the quinazolinone structure.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the appropriate precursor using methyl iodide in the presence of a base such as potassium carbonate.
Coupling with Benzamide: The final step involves coupling the quinazolinone derivative with 4-methoxybenzoyl chloride in the presence of a base like triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Reduced quinazolinone derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-methoxy-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in antimicrobial and anticancer studies. Its ability to inhibit the growth of certain bacteria and cancer cells makes it a valuable candidate for further research and development in drug discovery.
Medicine
In medicine, the compound’s potential therapeutic effects are being explored. Its anti-inflammatory and anticancer properties are of particular interest, with ongoing studies aimed at understanding its mechanism of action and optimizing its efficacy.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity and biological activity make it a versatile compound for various applications.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide involves its interaction with specific molecular targets. The quinazolinone core is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression. The methoxy and benzamide groups may enhance its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide
- 4-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide
- 4-methyl-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide
Uniqueness
Compared to similar compounds, 4-methoxy-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide stands out due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group may enhance its solubility and ability to cross cell membranes, potentially leading to improved efficacy in biological systems.
Properties
CAS No. |
77478-79-6 |
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Molecular Formula |
C16H13N3O3 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
4-methoxy-N-(4-oxo-3H-quinazolin-2-yl)benzamide |
InChI |
InChI=1S/C16H13N3O3/c1-22-11-8-6-10(7-9-11)14(20)18-16-17-13-5-3-2-4-12(13)15(21)19-16/h2-9H,1H3,(H2,17,18,19,20,21) |
InChI Key |
NUTZJXBATZNCQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
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